2-chloro-4-fluoro-N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

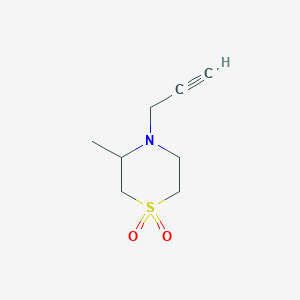

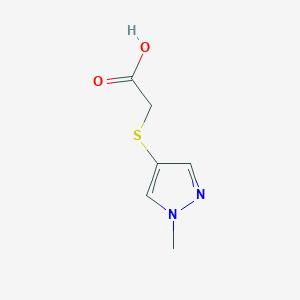

2-chloro-4-fluoro-N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide is a useful research compound. Its molecular formula is C16H17ClFN5O and its molecular weight is 349.79. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Études structurales

Ce composé a été utilisé dans des études structurales, en particulier dans l'étude du domaine WD REPEAT 5 humain . La structure cristalline de cette protéine a été déterminée en complexe avec le 2-chloro-4-fluoro-3-méthyl-N- [2- (4-méthylpipérazin-1-yl)-5-nitrophényl]benzamide .

Antagonisme de l'interaction WDR5-MLL

Le composé a été utilisé comme antagoniste de l'interaction de la sous-unité WDR5-MLL . Cette interaction est essentielle pour maintenir l'intégrité des complexes MLL et activer pleinement leur fonction de méthyltransférase . L'antagonisation de cette interaction avec des petites molécules comme le 2-chloro-4-fluoro-N-(2-(4-méthylpipérazin-1-yl)pyrimidin-5-yl)benzamide a été présentée comme un moyen pratique d'inhiber l'activité du complexe MLL1 .

Études de transcription

Le composé a été utilisé dans des études de transcription . La structure cristalline du domaine WD REPEAT 5 humain en complexe avec le 2-chloro-4-fluoro-3-méthyl-N- [2- (4-méthylpipérazin-1-yl)-5-nitrophényl]benzamide a été classée sous « TRANSCRIPTION » dans la Protein Data Bank .

Agents antituberculeux

Le composé a été utilisé dans la conception et la synthèse d'agents antituberculeux . Des dérivés de N- (6- (4- (pyrazine-2-carbonyl)pipérazine/homopipérazine-1-yl)pyridin-3-yl)benzamide substitués ont été conçus, synthétisés et évalués pour leur activité antituberculeuse contre Mycobacterium tuberculosis H37Ra .

Études de résistance aux médicaments

Le composé a été utilisé dans des études liées à la résistance aux médicaments, en particulier dans le contexte de la tuberculose . Le besoin de nouveaux médicaments anti-TB efficaces a conduit à l'exploration de composés comme le 2-chloro-4-fluoro-N-(2-(4-méthylpipérazin-1-yl)pyrimidin-5-yl)benzamide .

Études de cytotoxicité

Le composé a été utilisé dans des études de cytotoxicité . Les composés les plus actifs ont été évalués pour leur cytotoxicité sur les cellules HEK-293 (rein embryonnaire humain) .

Mécanisme D'action

Target of Action

The primary target of 2-chloro-4-fluoro-N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.

Mode of Action

The compound interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . This interaction inhibits the activity of the SDH enzyme, disrupting the normal biochemical processes within the cell .

Pharmacokinetics

Similar compounds have been reported to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability

Result of Action

The inhibition of the SDH enzyme and the disruption of energy production pathways can lead to significant antifungal activity . In vitro studies have shown that some compounds with similar structures have good antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum .

Propriétés

IUPAC Name |

2-chloro-4-fluoro-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClFN5O/c1-22-4-6-23(7-5-22)16-19-9-12(10-20-16)21-15(24)13-3-2-11(18)8-14(13)17/h2-3,8-10H,4-7H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURMHHSBCXVDED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/no-structure.png)

![N-(2-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2387402.png)

![2-{[1-(2-Hydroxycyclopentyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2387403.png)

![4-methoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide](/img/structure/B2387407.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2387412.png)

methanone](/img/structure/B2387419.png)

![1-(4-ethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2387420.png)